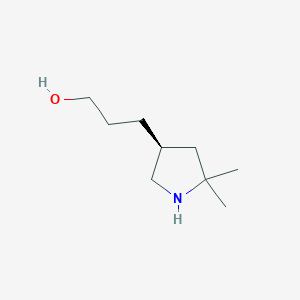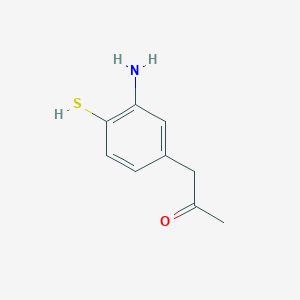
(R)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with methoxy and methoxypropoxy groups through electrophilic aromatic substitution reactions.
Introduction of the amine group: The amine group is introduced via reductive amination, where a suitable ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions and enzyme activity. Its structural features allow it to interact with various biological targets, making it useful for drug discovery and development.
Medicine
In medicine, ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological and cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to serve as a precursor for the synthesis of polymers, surfactants, and other functional materials.
作用機序
The mechanism of action of ®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity. Additionally, the methoxy and methoxypropoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(4-Methoxyphenyl)-3-methylbutan-2-amine: A structurally similar compound lacking the methoxypropoxy group, which may affect its reactivity and interactions.
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-2-methylbutan-2-amine: A regioisomer with a different substitution pattern on the butan-2-amine backbone.
Uniqueness
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H27NO3 |
|---|---|
分子量 |
281.39 g/mol |
IUPAC名 |
(2R)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C16H27NO3/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12,14H,5,8-10,17H2,1-4H3/t14-/m1/s1 |
InChIキー |
PESMBCSAQPIWCX-CQSZACIVSA-N |
異性体SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)N |
正規SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)




![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)



